SAR-020106

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAR-020106 是一种新型、强效且选择性地抑制检查点激酶 1 (CHK1) 的抑制剂。 它是一种 ATP 竞争性抑制剂,对人 CHK1 的 IC50 为 13.3 纳摩尔 。 该化合物已显示出在增强各种抗癌药物的功效方面具有巨大潜力,通过破坏癌细胞中的 DNA 损伤反应和细胞周期检查点来实现 .

作用机制

生化分析

Biochemical Properties

SAR-020106 disrupts homologous recombination, a key DNA repair pathway . It interacts with Chk1, a serine/threonine kinase associated with DNA damage–linked S and G2-M checkpoint control . This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Chk1 .

Cellular Effects

This compound has been shown to sensitize human glioblastoma cells to irradiation, temozolomide, and decitabine treatment . It induces apoptosis and reduces long-term survival in both p53-mutated and p53-wildtype glioblastoma cell lines and primary cells . It also abrogates the IR-induced G2/M arrest and enhances IR-induced DNA damage .

Molecular Mechanism

This compound inhibits the autophosphorylation of Chk1 at S296 and blocks the phosphorylation of CDK1 at Y15, both in vitro and in vivo . This leads to enhanced DNA damage and tumor cell death . It also disrupts homologous recombination, a key DNA repair pathway .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings . It has been shown to have radiosensitizing effects, enhancing the induction of apoptosis and reducing long-term survival in glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to enhance the antitumor activity of both gemcitabine and irinotecan in several human tumor xenografts, with minimal toxicity .

Metabolic Pathways

This compound is involved in the DNA damage response and maintenance of replication fork stability, processes that involve numerous enzymes and cofactors . It disrupts homologous recombination, a key DNA repair pathway .

Transport and Distribution

It is known that it can reach active tumor concentrations following oral administration .

Subcellular Localization

Given its role as a Chk1 inhibitor, it is likely to be found in the nucleus where Chk1 is located and DNA damage response occurs .

准备方法

合成路线和反应条件

SAR-020106 的合成涉及多个步骤,从市售的起始原料开始。 关键步骤包括通过环化反应形成核心结构,然后进行官能团修饰以提高选择性和效力 。反应条件通常包括使用有机溶剂、催化剂和控制温度来获得所需产物。

工业生产方法

This compound 的工业生产可能涉及扩大实验室合成过程的规模。这包括优化大规模生产的反应条件,确保高产率和纯度,以及实施严格的质量控制措施。 连续流动反应器和自动化合成平台的使用可以提高生产过程的效率和可重复性 .

化学反应分析

反应类型

SAR-020106 主要经历取代反应,特别是亲核取代反应,这是由于其结构中存在反应性官能团 。它也可以在特定条件下参与氧化和还原反应。

常见试剂和条件

与 this compound 反应中使用的常见试剂包括二甲基亚砜等有机溶剂,钯碳等催化剂,过氧化氢或硼氢化钠等氧化剂或还原剂 。反应条件根据所需转化而变化,但通常涉及控制温度和惰性气氛以防止不必要的副反应。

主要产物

This compound 反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,亲核取代反应会导致形成具有修饰官能团的各种衍生物,而氧化或还原反应会导致分子中特定原子的氧化态发生改变 .

科学研究应用

SAR-020106 在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域 .

化学

在化学领域,this compound 用作工具化合物来研究 CHK1 在 DNA 损伤反应和细胞周期调节中的作用。 它帮助研究人员了解这些过程背后的分子机制,并开发针对癌症治疗中 CHK1 的新策略 .

生物学

在生物学领域,this compound 用于研究 CHK1 抑制的细胞效应。 它已被证明可以使癌细胞对 DNA 损伤剂敏感,导致细胞死亡增加和肿瘤生长减少 。这使其成为研究 DNA 损伤反应通路和细胞存活机制之间相互作用的有价值的化合物。

医学

在医学领域,this compound 作为癌症治疗中的辅助药物具有潜在的治疗应用。 通过抑制 CHK1,它增强了吉西他滨和伊立替康等化疗药物的疗效,使癌细胞更容易受到这些药物的影响 。正在进行临床试验以评估其与标准癌症疗法联合使用的安全性及有效性。

工业

在制药行业,this compound 用于以 CHK1 抑制剂为中心的药物发现和开发项目。 其对 CHK1 的强效和选择性抑制使其成为开发新型抗癌药物的有价值的先导化合物 .

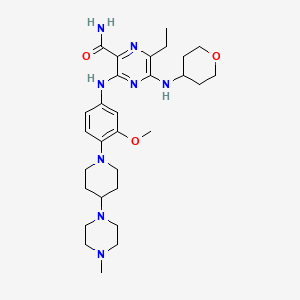

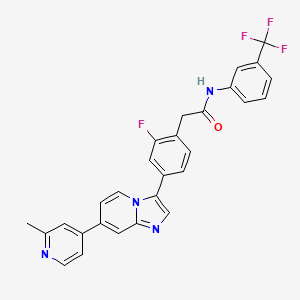

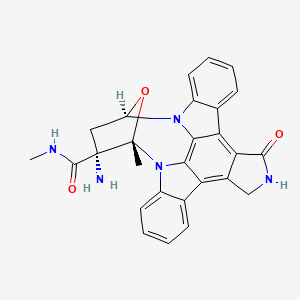

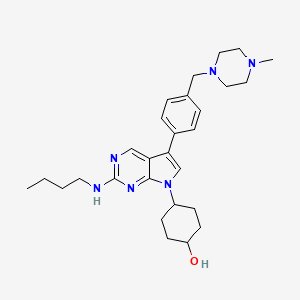

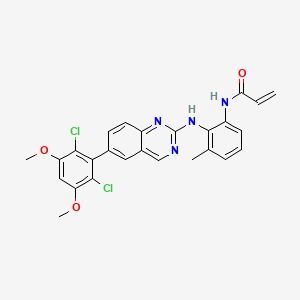

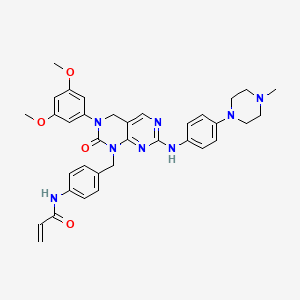

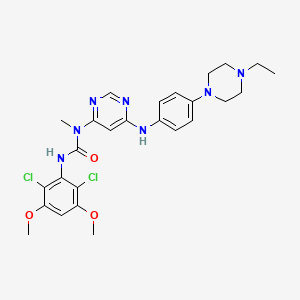

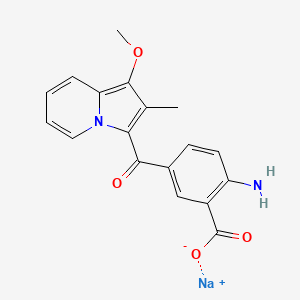

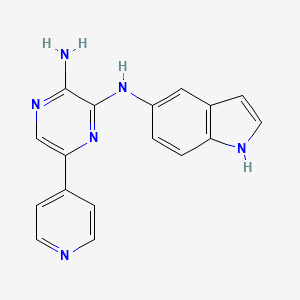

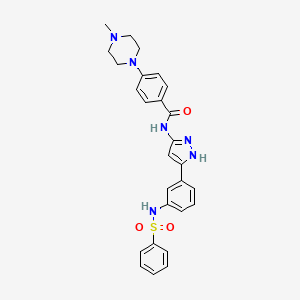

相似化合物的比较

SAR-020106 属于一类 CHK1 抑制剂,其中包括 CCT244747 和 LY2603618 等其他化合物 。 与这些化合物相比,this compound 在抑制 CHK1 方面显示出更高的选择性和效力 。 它还表现出更好的药代动力学特性,使其成为临床开发中更有希望的候选药物 .

类似化合物

CCT244747: 另一种强效且选择性地抑制 CHK1 的抑制剂,具有口服功效。

LY2603618: 一种 CHK1 抑制剂,已在临床试验中进行评估,以评估其在增强癌症治疗中化疗药物功效方面的潜力.

This compound 由于其优异的选择性、效力和药代动力学特征而脱颖而出,使其成为研究和治疗应用中都有价值的化合物 .

属性

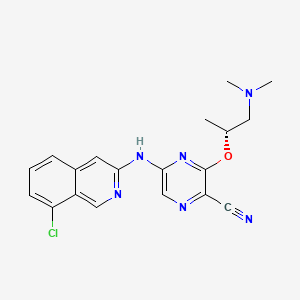

IUPAC Name |

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJWIBAMIKCMV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)